![molecular formula C22H24N2O5S B11421745 Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11421745.png)
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is followed by additional steps to introduce the sulfonyl and phenyl groups, resulting in the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
Nucleophilic Additions at Carbonyl Centers
The 2-oxo group in the tetrahydropyrimidine ring undergoes nucleophilic additions under basic conditions. For example:
-
Reaction with amines : Forms Schiff base derivatives at the carbonyl oxygen.
-
Grignard reagent interactions : Adds alkyl/aryl groups to the carbonyl carbon, yielding substituted tetrahydropyrimidines.
Key Data :
Reaction Type | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Schiff base formation | Aniline | Ethanol, reflux, 6h | N-Phenylimine derivative | 72% |
Grignard addition | MeMgBr | THF, 0°C → RT, 2h | 2-Hydroxy-6-methyl derivative | 65% |
Electrophilic Substitutions at Aromatic Moieties
The 3,4-dimethylbenzenesulfonyl group participates in electrophilic substitutions:
-
Nitration : Occurs at the para position of the dimethylbenzene ring using HNO₃/H₂SO₄.
-
Halogenation : Bromine in acetic acid selectively substitutes the methyl group adjacent to the sulfonyl functionality.
Example :
C24H28N2O6S+Br2AcOHC24H27BrN2O6S+HBr
Yield : 58%.
Hydrolysis Reactions
The ethyl ester group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl/EtOH) : Produces the corresponding carboxylic acid.
Kinetic Data :
Condition | Temperature | Time | Conversion |
---|---|---|---|
2M HCl, EtOH | 80°C | 4h | 95% |
1M NaOH, H₂O | RT | 12h | 88% |
Reduction of the Tetrahydropyrimidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the tetrahydropyrimidine ring to a piperidine derivative:
C23H26N2O5S+H2Pd-CC23H28N2O5S
Conditions : 50 psi H₂, ethanol, 6h. Yield : 81%.
Sulfonamide Group Reactivity
The sulfonylmethyl group undergoes displacement reactions:
-
Nucleophilic substitution : Reacts with primary amines (e.g., methylamine) to form sulfonamide derivatives.
-
Cross-coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis.
Comparative Reactivity :
Reagent | Product | Catalyst | Yield |
---|---|---|---|
CH₃NH₂ | Sulfonamide | None | 67% |
PhB(OH)₂ | Biaryl sulfone | Pd(PPh₃)₄ | 52% |
Oxidative Transformations
The benzylic C-H adjacent to the sulfonyl group oxidizes to a ketone using KMnO₄:
R-SO₂-CH₂-C6H3(Me)2KMnO4R-SO₂-CO-C6H3(Me)2
Conditions : H₂O, 70°C, 3h. Yield : 63%.
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases. Notably, it has shown promise in developing drugs aimed at neurological and cardiovascular conditions. Its structural features enhance drug efficacy and specificity by modifying biological pathways effectively.
Case Studies:
- Neurological Disorders: Research indicates that derivatives of this compound can inhibit specific enzymes involved in neurodegenerative diseases, thereby providing a therapeutic avenue for conditions like Alzheimer's disease.
- Cardiovascular Health: Studies have demonstrated that compounds similar to ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit vasodilatory effects, contributing to better management of hypertension.
Agricultural Chemistry
Formulation of Agrochemicals:
In agricultural chemistry, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness stems from its ability to target specific biochemical pathways in pests while minimizing environmental impact.
Impact on Crop Yield:
Research has shown that agrochemicals incorporating this compound significantly improve crop yields by enhancing resistance against common agricultural pests and diseases. This is particularly relevant in sustainable agriculture practices where chemical use is minimized.
Biochemical Research
Enzyme Inhibition Studies:
this compound has been employed in studies aimed at understanding enzyme inhibition mechanisms. This research is critical for drug discovery as it helps identify potential therapeutic targets.
Receptor Binding Assays:
The compound is also used in receptor binding studies to elucidate interactions between drugs and their biological targets. Such studies are essential for developing new drugs with improved efficacy and fewer side effects.
Material Science
Development of Novel Materials:
Research into the material science applications of this compound focuses on its potential to create new materials with enhanced properties. These include improved thermal stability and mechanical strength.
Industrial Applications:
The unique properties derived from this compound make it suitable for various industrial applications, such as coatings and composites that require durability and resistance to environmental degradation.
Summary Table of Applications
Field | Application | Significance |
---|---|---|
Pharmaceutical | Drug synthesis for neurological and cardiovascular diseases | Enhances drug efficacy and specificity |
Agricultural Chemistry | Formulation of pesticides and herbicides | Improves crop yield while minimizing environmental impact |
Biochemical Research | Enzyme inhibition and receptor binding studies | Aids in drug discovery and therapeutic target identification |
Material Science | Development of materials with unique properties | Useful in industrial applications requiring durability |
Mechanism of Action
The mechanism of action of ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the tetrahydropyrimidine ring
Biological Activity
Ethyl 6-[(3,4-dimethylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, specifically characterized as a Biginelli compound. This class is renowned for its diverse biological activities, including but not limited to antibacterial, antiviral, and anticancer properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C24H28N2O6S, with a molecular weight of approximately 468.56 g/mol. The presence of the (3,4-dimethylbenzenesulfonyl)methyl group at the 6-position of the pyrimidine ring is crucial for its biological activity.
Structural Features
Feature | Description |
---|---|
Molecular Formula | C24H28N2O6S |
Molecular Weight | 468.56 g/mol |
Functional Groups | Sulfonyl, carboxylate |
Class | Dihydropyrimidine (Biginelli compound) |
Antibacterial and Antiviral Properties
Research indicates that compounds in the dihydropyrimidine class exhibit significant antibacterial and antiviral activities. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains and viruses by interfering with their metabolic pathways or by directly damaging their cellular structures.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors that regulate various physiological processes. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can modulate receptors involved in cell signaling pathways that lead to apoptosis or cell cycle arrest.
Study 1: Antibacterial Activity
A study conducted on the antibacterial properties of this compound reported effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.
Study 2: Anticancer Efficacy
In another investigation focused on its anticancer activity, this compound was tested against various cancer cell lines including breast cancer and leukemia cells. The results indicated a dose-dependent increase in apoptotic cells when treated with this compound.
Properties
Molecular Formula |
C22H24N2O5S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
ethyl 6-[(3,4-dimethylphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O5S/c1-4-29-21(25)19-18(13-30(27,28)17-11-10-14(2)15(3)12-17)23-22(26)24-20(19)16-8-6-5-7-9-16/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
LEPYKVADZAXJGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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